molecular formula C8H16N4O2 B6233034 tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate CAS No. 146610-69-7

tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate

Cat. No.: B6233034
CAS No.: 146610-69-7
M. Wt: 200.2
InChI Key:
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Description

tert-Butyl N-[(2S)-1-azidopropan-2-yl]carbamate: is a chemical compound that features a tert-butyl group, an azido group, and a carbamate group. This compound is often used in organic synthesis and serves as a protecting group for amines due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an azido compound. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-azidopropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) is often used.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates and related compounds.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate is used as a protecting group for amines. It is stable under a wide range of conditions and can be easily removed using acidic conditions, making it valuable in multi-step synthesis .

Biology and Medicine: This compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions. It is also employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of functional groups during the synthetic process .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine. This process is facilitated by the formation of a tert-butyl cation, which is stabilized by the surrounding solvent and reagents .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-1-azidopropan-2-yl]carbamate is unique due to its combination of a tert-butyl group and an azido group, providing both steric protection and the potential for further functionalization through azide chemistry. This dual functionality makes it particularly valuable in complex synthetic routes where multiple protecting groups and reactive intermediates are required .

Properties

CAS No.

146610-69-7

Molecular Formula

C8H16N4O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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